molecular formula C8H15N3O3 B2976989 Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate CAS No. 1822581-31-6

Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate

Cat. No.: B2976989
CAS No.: 1822581-31-6
M. Wt: 201.226
InChI Key: CWOXNQMZOQFOFR-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate is a β-lactam derivative featuring a four-membered azetidinone ring (2-oxoazetidine) substituted with an amino group at position 1 and a tert-butyl carbamate (Boc) protecting group at position 2. The Boc group enhances solubility and stability during synthetic processes, while the azetidinone core offers rigidity and bioactivity .

Properties

IUPAC Name

tert-butyl N-(1-amino-2-oxoazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-11(9)6(5)12/h5H,4,9H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXNQMZOQFOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of azetidin-3-one with tert-butyl carbamate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. It may also participate in the formation of covalent bonds with target proteins, leading to changes in their structure and function . The pathways involved in these interactions are often studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference ID
Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate C₈H₁₅N₃O₃ 201.22 Azetidinone core, amino group, Boc protection
Tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate C₁₆H₂₃N₃O₄ 321.37 Benzylamino, methoxy, linear chain
Tert-butyl (1-iodopropan-2-yl)carbamate C₈H₁₆INO₂ 285.12 Iodo substituent, linear alkyl chain
Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate C₂₀H₂₈N₄O₄S 420.50 Thiophene-oxadiazole heterocycle, piperidine linker
Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate C₁₁H₂₁NO₃ 215.29 Hydroxycyclopentyl, stereochemical complexity

Key Observations :

  • Azetidinone vs. Linear Chains: The azetidinone ring in the target compound confers conformational rigidity compared to linear analogs like tert-butyl (1-iodopropan-2-yl)carbamate, which may enhance binding specificity in biological targets .
  • Electron-Withdrawing Groups : The iodine atom in tert-butyl (1-iodopropan-2-yl)carbamate increases electrophilicity, making it reactive in cross-coupling reactions, whereas the Boc group in the target compound stabilizes amines during synthesis .

Key Observations :

  • The target compound’s synthesis (80% yield) is more efficient than multi-step routes for hydroxycyclopentyl derivatives (34% over three steps) .
  • Heterocyclic analogs like the thiophene-oxadiazole compound require specialized coupling reagents (e.g., palladium catalysts), increasing complexity .

Biological Activity

Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate (CAS 1822581-31-6) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring an azetidine ring, positions it as a valuable building block for various pharmaceutical applications. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H15N3O3C_8H_{15}N_3O_3. The compound's structure is characterized by:

  • Azetidine Ring : This four-membered ring contributes to the compound's reactivity and biological activity.
  • Carbamate Functionality : The presence of the carbamate group enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It can interact with specific molecular targets, acting either as an inhibitor or an activator depending on the context. The compound may form covalent bonds with target proteins, leading to alterations in their structure and functionality.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes, including:

  • Proteases : It has been evaluated for its inhibitory effects on serine and cysteine proteases, which are crucial in numerous biological processes.
  • SARS-CoV 3CL Protease : Preliminary studies suggest potential as a therapeutic agent against viral infections by inhibiting this specific protease involved in viral replication .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Protection of Amino Groups : Utilizing tert-butyloxycarbonyl (Boc) groups.
  • Reaction with Azetidin-3-one : Conducted under controlled conditions to form the desired carbamate.
  • Purification : Techniques such as column chromatography are employed to achieve high purity levels.

Case Studies

  • Inhibition Assays : In a study assessing the inhibitory effects on SARS-CoV 3CL protease, this compound exhibited promising IC50 values, indicating effective inhibition compared to control compounds .
  • Enzyme Kinetics : Kinetic parameters were determined through fluorometric assays, showing that modifications in the azetidine structure can significantly impact inhibitory potency .

Applications in Research and Industry

This compound has diverse applications:

Application AreaDescription
Medicinal Chemistry Used as a building block for developing new therapeutic agents targeting proteases.
Organic Synthesis Acts as a reagent in various organic reactions, facilitating complex molecule construction.
Biological Research Employed in studies examining enzyme mechanisms and protein interactions.

Q & A

Q. How are impurities identified and mitigated in carbamate synthesis?

  • Methodological Answer : Common impurities include de-Boc byproducts or azetidinone ring-opened derivatives. LC-MS/MS detects trace impurities, while recrystallization (e.g., EtOAc/hexanes) removes polar contaminants. Stability studies under accelerated conditions (40°C/75% RH) guide storage protocols .

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